
2,2'-Bi-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bi-1,3,2-dioxaborinane, also known as bis(neopentyl glycolato)diboron, is a boron-containing compound with the molecular formula C6H12B2O4. It is characterized by its unique structure, which includes two boron atoms connected through a dioxaborinane ring system. This compound is known for its applications in organic synthesis, particularly in the field of enantioselective diboration of alkenes .
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Bi-1,3,2-dioxaborinane can be synthesized through the reaction of neopentyl glycol with boron-containing reagents. One common method involves the use of diboron reagents in the presence of catalysts such as TBS-DHG or DHR. The reaction typically takes place under mild conditions, often at room temperature, and results in the formation of the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
2,2’-Bi-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Diboration: It is an effective reagent for the enantioselective diboration of alkenes, forming boron-containing products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Diboration: Typically involves the use of carbohydrate-derived catalysts such as TBS-DHG or DHR under mild conditions.
Substitution: Requires suitable nucleophiles or electrophiles depending on the desired substitution.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions
Major Products Formed
Diboration: Produces enantioselective diborated alkenes.
Substitution: Results in substituted boron-containing compounds.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound
科学的研究の応用
2,2’-Bi-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly for enantioselective diboration of alkenes.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of boron-containing materials and as a catalyst in various industrial processes
作用機序
The mechanism by which 2,2’-Bi-1,3,2-dioxaborinane exerts its effects involves the interaction of its boron atoms with other molecules. In the case of diboration, the compound acts as a source of boron, which is transferred to the alkene substrate in the presence of a catalyst. This process involves the formation of a boron-alkene complex, followed by the transfer of boron atoms to the substrate, resulting in the formation of diborated products .
類似化合物との比較
2,2’-Bi-1,3,2-dioxaborinane is unique due to its specific structure and reactivity. Similar compounds include:
Bis(neopentyl glycolato)diboron: Another boron-containing compound with similar applications.
Bis(2,2-dimethyl-1,3-propanediolato)diboron: Shares structural similarities but differs in reactivity and applications.
4,4,4’,4’,6,6’-Hexamethyl-2,2’-bi-1,3,2-dioxaborinane: A related compound with different substituents, affecting its chemical properties
特性
CAS番号 |
13826-25-0 |
|---|---|
分子式 |
C6H12B2O4 |
分子量 |
169.78 g/mol |
IUPAC名 |
2-(1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H12B2O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChIキー |
FOGDFVUQHQEIPV-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)B2OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



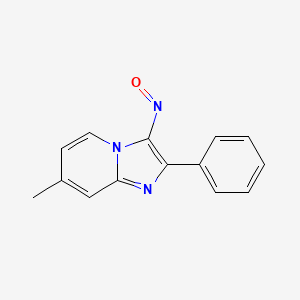
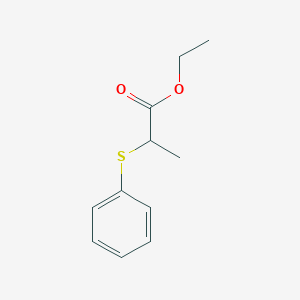
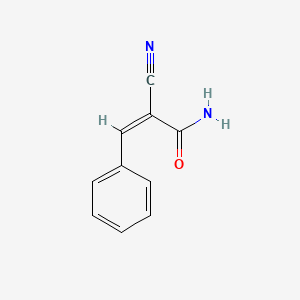

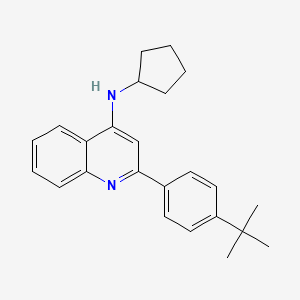
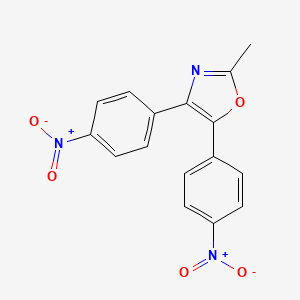
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
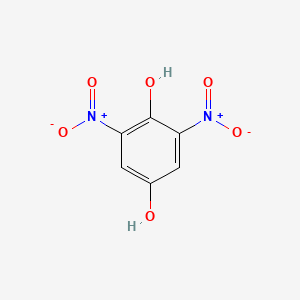
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)

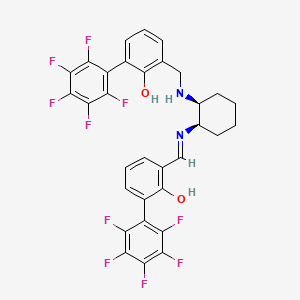
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
